

Investigating the Target Proteins of Quinolin-8-ylmethanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: Quinolin-8-ylmethanesulfonamide

Cat. No.: B1419963

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identified and putative protein targets of **Quinolin-8-ylmethanesulfonamide** and its close structural analogs. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and drug development efforts in this area. While direct extensive research on **Quinolin-8-ylmethanesulfonamide** is limited, this guide draws upon available data for this compound and its closely related sulfonamide analogs to provide a comprehensive overview.

Identified and Putative Protein Targets

High-throughput screening and targeted investigations have implicated several key proteins as targets for **Quinolin-8-ylmethanesulfonamide** and its analogs. The primary targets identified are Methionine aminopeptidase (MetAP) and Pyruvate Kinase M2 (PKM2). Additionally, compounds with a quinoline-8-sulfonamide core have been shown to modulate the NF-κB signaling pathway.

Methionine Aminopeptidase (MetAP)

N-(quinolin-8-yl)methanesulfonamide has been identified as a potent inhibitor of Escherichia coli Methionine aminopeptidase (MetAP)[1][2]. MetAPs are metalloenzymes crucial for cleaving the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation

and function[2][3]. Inhibition of bacterial MetAP is a promising strategy for the development of novel antibacterial agents[2].

The inhibitory mechanism of **Quinolin-8-ylmethanesulfonamide** involves the formation of a metal complex with the catalytic metal ions (e.g., Co(II), Ni(II), Fe(II)) in the enzyme's active site. X-ray crystallography has revealed that the inhibitor coordinates with the metal ions and interacts with active site residues, such as H79 in *E. coli* MetAP, effectively blocking substrate access[1].

Pyruvate Kinase M2 (PKM2)

Derivatives of quinoline-8-sulfonamide have been identified as modulators of the M2 isoform of Pyruvate Kinase (PKM2)[4][5][6][7]. PKM2 is a key enzyme in glycolysis, catalyzing the final rate-limiting step. In cancer cells, PKM2 is often overexpressed and plays a crucial role in the metabolic reprogramming that supports rapid cell proliferation[4][5]. Modulation of PKM2 activity is therefore a recognized therapeutic strategy in oncology. Studies have shown that quinoline-8-sulfonamide derivatives can reduce intracellular pyruvate levels and exhibit cytotoxic effects on cancer cell lines[4][7].

NF-κB Signaling Pathway

N-(quinolin-8-yl)benzenesulfonamides, structurally very similar to **Quinolin-8-ylmethanesulfonamide**, have been identified as suppressors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[8][9]. The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. While the precise molecular target within the NF-κB pathway has not been definitively elucidated, evidence suggests that these compounds act on a common component of the pathway, potentially by inhibiting IκBα degradation and subsequent nuclear translocation of NF-κB[8].

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of **Quinolin-8-ylmethanesulfonamide** and its analogs.

Compound Class	Target	Assay	Value	Cell Line	Reference
Quinolinyln sulfonamides	E. coli MetAP	IC50	Varies with metal ion	-	[1]
Quinoline-8-sulfonamide derivative (9a)	Cytotoxicity	GI50	233.9 µg/mL (0.520 mM)	C32 (Amelanotic melanoma)	[7]
Quinoline-8-sulfonamide derivative (9a)	Cytotoxicity	GI50	168.7 µg/mL (0.376 mM)	COLO829 (Melanotic melanoma)	[7]
Quinoline-8-sulfonamide derivative (9a)	Cytotoxicity	GI50	273.5 µg/mL (0.609 mM)	MDA-MB-231 (Breast cancer)	[7]
Quinoline-8-sulfonamide derivative (9a)	Cytotoxicity	GI50	339.7 µg/mL (0.756 mM)	U87-MG (Glioblastoma)	[7]
Quinoline-8-sulfonamide derivative (9a)	Cytotoxicity	GI50	223.1 µg/mL (0.496 mM)	A549 (Lung cancer)	[4][7]
N-(quinolin-8-yl)benzenesulfonamides	NF-κB Suppression	Potency	As low as 0.6 µM	OCI-Ly3 (Lymphoma)	[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the target proteins of **Quinolin-8-ylmethanesulfonamide**.

Methionine Aminopeptidase (MetAP) Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring MetAP activity and inhibition.

Materials:

- Purified MetAP enzyme
- MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl₂)[10]
- Thioester peptide substrate (e.g., Met-Pro-p-nitroanilide)[11]
- Coupling enzyme (e.g., prolyl aminopeptidase)[11]
- **Quinolin-8-ylmethanesulfonamide** or other inhibitors
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a reaction mixture in a 96-well plate containing MetAP reaction buffer, the thioester substrate, and the coupling enzyme.
- Add varying concentrations of **Quinolin-8-ylmethanesulfonamide** or a vehicle control to the wells.
- Initiate the reaction by adding the purified MetAP enzyme to each well.
- Continuously monitor the absorbance at 405 nm at a constant temperature (e.g., 25°C) using a spectrophotometer. The rate of increase in absorbance is proportional to the MetAP activity.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

WST-1 Cell Viability Assay

This protocol outlines the use of the WST-1 assay to assess the cytotoxic effects of **Quinolin-8-ylmethanesulfonamide** analogs on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A549)
- Complete cell culture medium
- **Quinolin-8-ylmethanesulfonamide** analogs
- WST-1 reagent
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
- Treat the cells with a range of concentrations of the **Quinolin-8-ylmethanesulfonamide** analog and a vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add 10 μ L of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
- Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
- Measure the absorbance at 440 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

NF- κ B Nuclear Translocation Assay

This protocol describes an immunofluorescence-based assay to assess the inhibition of NF- κ B nuclear translocation.

Materials:

- HeLa cells or other suitable cell line
- Cell culture medium
- TNF- α or other NF- κ B stimulus
- **Quinolin-8-ylmethanesulfonamide** analogs
- Fixation and permeabilization buffers
- Primary antibody against NF- κ B p65 subunit
- Fluorescently labeled secondary antibody
- DAPI or Hoechst for nuclear counterstaining
- Fluorescence microscope or high-content imaging system

Procedure:

- Seed cells on coverslips or in a multi-well imaging plate.
- Pre-treat the cells with different concentrations of the **Quinolin-8-ylmethanesulfonamide** analog for a specified time.
- Stimulate the cells with TNF- α for 30 minutes to induce NF- κ B translocation.
- Fix, permeabilize, and block the cells.
- Incubate with the primary antibody against the NF- κ B p65 subunit.
- Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

- Acquire images using a fluorescence microscope.
- Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit to determine the extent of nuclear translocation and its inhibition.

Molecular Docking

This protocol provides a general workflow for in silico molecular docking studies to predict the binding mode of **Quinolin-8-ylmethanesulfonamide** to its target proteins.

Software:

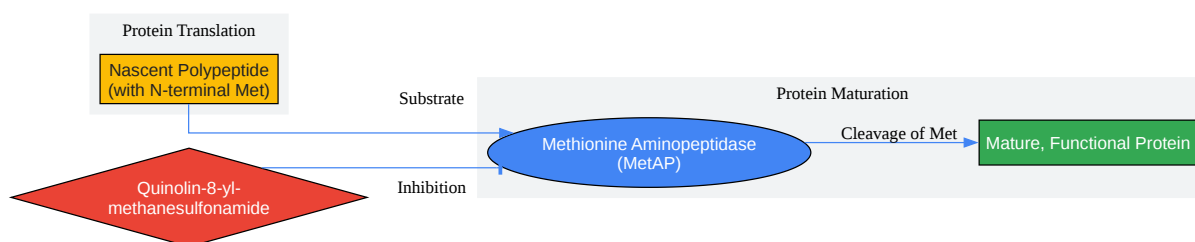
- Molecular modeling software (e.g., AutoDock, GOLD)[[12](#)]
- Protein and ligand preparation tools

Procedure:

- **Protein Preparation:** Obtain the 3D structure of the target protein (e.g., MetAP, PKM2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
- **Ligand Preparation:** Generate the 3D structure of **Quinolin-8-ylmethanesulfonamide** and optimize its geometry. Assign charges and define rotatable bonds.
- **Grid Generation:** Define the binding site on the protein and generate a grid box that encompasses this site.
- **Docking:** Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore possible binding conformations of the ligand within the protein's active site.
- **Scoring and Analysis:** Rank the docked poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

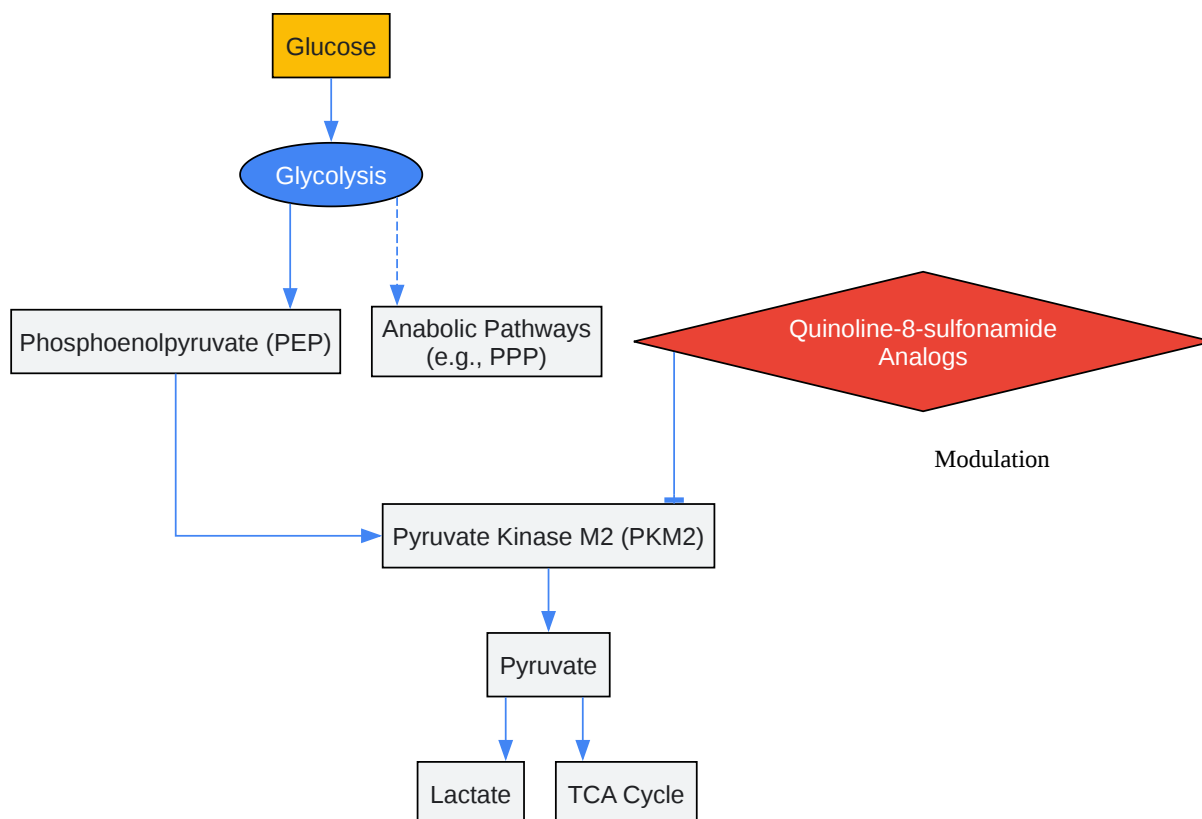
Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.



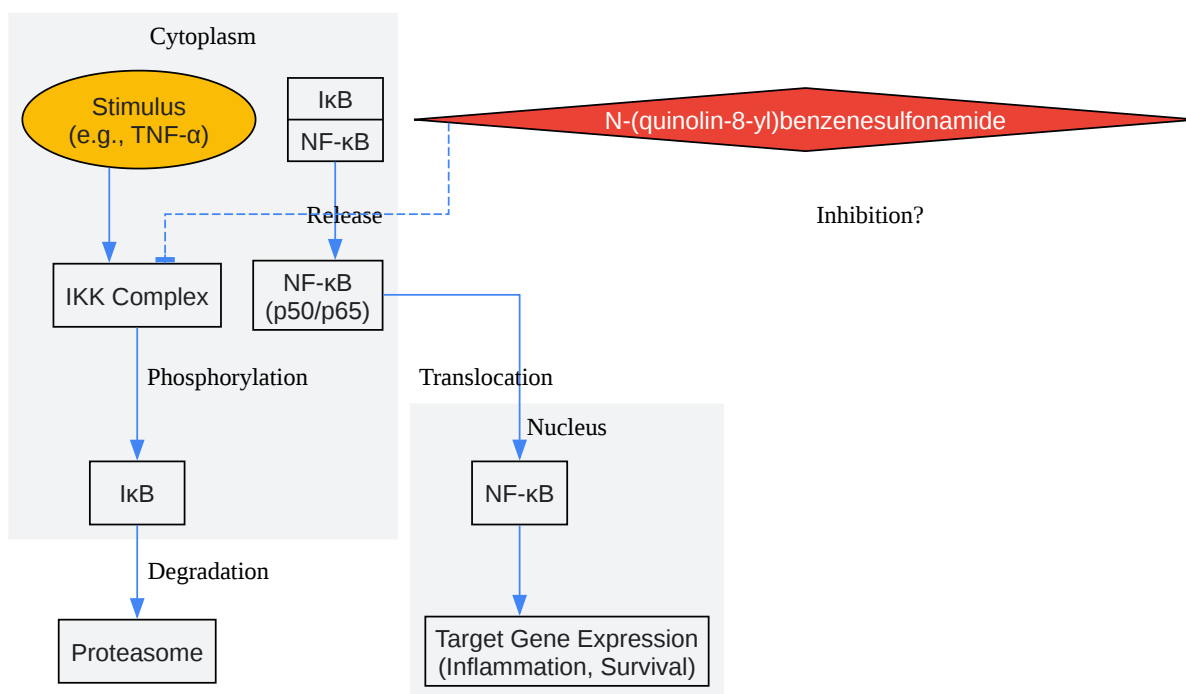
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Caption: Methionine Aminopeptidase (MetAP) Pathway and Inhibition.



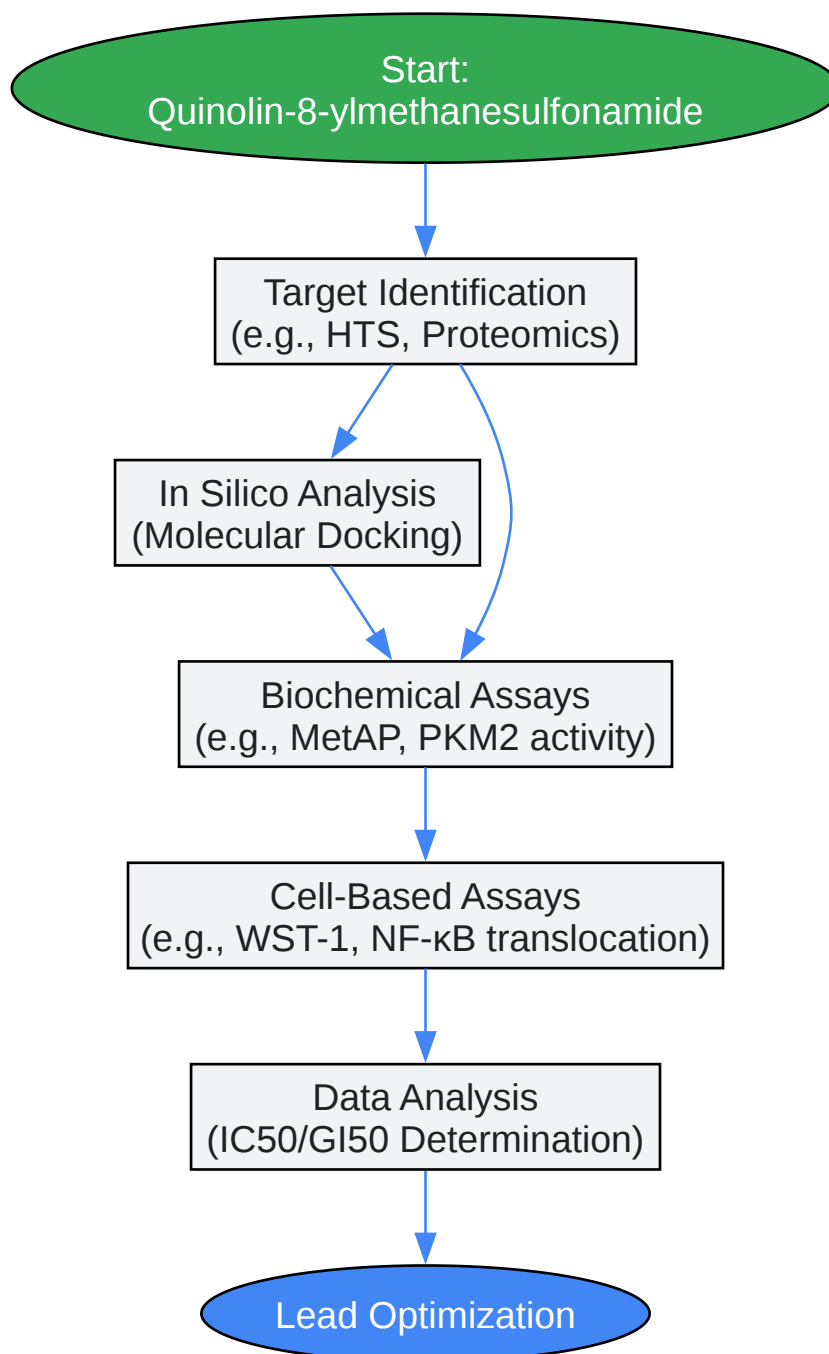
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Caption: Role of PKM2 in Glycolysis and its Modulation.



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Caption: Canonical NF-κB Signaling Pathway and Putative Inhibition.



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Caption: General Experimental Workflow for Target Validation.

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